N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzamide core substituted with a pyrrolidinyl-oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-11-6-7-26-17(11)18-21-20-16(25-18)9-15(22)19-10-12-4-5-13(23-2)14(8-12)24-3/h4-8H,9-10H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNZHOFCJPNGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a pyrrolidine moiety.
Coupling with benzamide: The final step involves coupling the oxadiazole-pyrrolidine intermediate with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide serves as a versatile building block for synthesizing more complex organic molecules. It can be utilized in various organic transformations and as a reagent in chemical reactions.
Biology
Biologically, this compound has been investigated for its potential therapeutic effects. Studies have shown its capability to act as a probe in biochemical pathways, particularly regarding its interactions with specific enzymes and receptors. For example:
- Anticancer Activity : Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties against various cell lines such as SNB-19 and OVCAR-8 with growth inhibition percentages reaching over 85% .
Medicine
In medicinal chemistry, the compound is being explored as a drug candidate due to its unique interactions with molecular targets involved in disease mechanisms. Its structure suggests potential efficacy against cancers and other diseases:
- Case Study : A study on similar oxadiazole derivatives showed promising results in inducing apoptosis in glioblastoma cells through DNA damage mechanisms .
Industrial Applications
In industrial contexts, this compound can be used in the development of new materials and as an intermediate in synthesizing other valuable compounds. Its unique properties may lead to innovations in material science and pharmaceuticals.
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates various organic transformations |
| Biology | Probe for biochemical pathways | Significant anticancer activity (PGI > 85%) |
| Medicine | Drug candidate | Induces apoptosis in cancer cells |
| Industry | Intermediate for synthesis | Potential for new material development |
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and biological activities.
Oxadiazole derivatives: Other 1,3,4-oxadiazole compounds with different substituents can exhibit similar chemical properties and reactivity.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic derivative that incorporates a dimethoxyphenyl moiety and an oxadiazole ring. This structure suggests potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, drawing on diverse research studies and findings.
Structure
The chemical structure of the compound can be represented as follows:
Molecular Components
- Dimethoxyphenyl Group : Known for its influence on lipophilicity and biological activity.
- Oxadiazole Ring : Associated with various pharmacological activities, including antimicrobial and anticancer effects.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18N2O3S |
| Molecular Weight | 306.39 g/mol |
Antimicrobial Activity
Research on oxadiazole derivatives has shown promising antimicrobial properties. For instance, compounds containing the oxadiazole ring have demonstrated significant activity against various bacterial strains. A study indicated that derivatives with similar structures exhibited better efficacy against Gram-positive bacteria compared to Gram-negative ones .
Case Study: Antimicrobial Testing
In a series of tests conducted using disc diffusion methods, several synthesized oxadiazole derivatives were evaluated. The results indicated that compounds with the oxadiazole core had minimum inhibitory concentrations (MICs) ranging from 0.47 to 1.4 µM against specific bacterial strains such as Bacillus cereus and Staphylococcus aureus.
Anticancer Activity
Oxadiazoles have also been explored for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting key enzymes involved in DNA synthesis.
Case Study: Anticancer Efficacy
A notable study assessed the cytotoxic effects of oxadiazole derivatives on various cancer cell lines (HCT116, MCF7). The results revealed that some compounds exhibited IC50 values below 10 µM, indicating substantial cytotoxicity . The presence of the oxadiazole moiety was crucial for enhancing the lipophilicity and membrane permeability of these compounds.
The mechanism through which this compound exerts its biological effects likely involves interaction with specific cellular targets such as enzymes or receptors. The unique structure allows for binding to these biological targets, leading to modulation of their activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other related oxadiazole derivatives.
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| N-[(3,4-dimethoxyphenyl)methyl]-... | 0.47 - 1.4 µM | <10 µM |
| 1,3,4-Oxadiazole Derivative A | 0.5 - 2.0 µM | <15 µM |
| 1,3,4-Oxadiazole Derivative B | 0.6 - 2.5 µM | <12 µM |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide?
- Answer : The compound can be synthesized via multi-step reactions:
Oxadiazole Formation : Cyclize a thiosemicarbazide intermediate (derived from 3-methylthiophene-2-carboxylic acid hydrazide) with chloroacetyl chloride under reflux in triethylamine, monitored by TLC .
Acetamide Coupling : React the oxadiazole intermediate with 3,4-dimethoxybenzylamine using DMF as a solvent and potassium carbonate as a base at room temperature, followed by aqueous workup .
Key optimization steps include controlling reaction time (TLC monitoring) and purification via recrystallization (e.g., pet-ether) .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- Spectroscopy : H/C NMR to confirm substitution patterns (e.g., methoxy groups at 3,4-phenyl, methylthiophene) and acetamide linkage .
- Chromatography : TLC for reaction monitoring; HPLC for purity assessment (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Q. How can researchers assess the stability of this compound under varying pH conditions?
- Answer : Conduct accelerated stability studies:
Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.
Monitor degradation via UV-Vis spectroscopy or HPLC at intervals (0, 24, 48, 72 hrs).
Stability is influenced by the oxadiazole ring’s susceptibility to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. What strategies are effective for probing structure-activity relationships (SAR) of the oxadiazole and thiophene moieties?
- Answer :
- Structural Modifications : Synthesize analogs with substituents on the thiophene (e.g., halogens) or oxadiazole (e.g., methyl, phenyl groups) .
- Biological Assays : Test modified compounds for lipoxygenase inhibition (IC values) or antimicrobial activity, comparing to the parent compound .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., COX-2) .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate interactions with serum albumin to assess plasma protein binding .
- Key Findings : The methoxy groups enhance solubility but may reduce metabolic stability due to O-demethylation pathways .
Q. What experimental designs address contradictory bioactivity data in different assay systems?
- Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition vs. cell viability) with standardized protocols (e.g., MTT assay for cytotoxicity).
- Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., NF-κB pathway modulation) .
- Species-Specific Variability : Test across multiple cell lines (human, murine) to identify model-dependent effects .
Q. How can in vivo toxicity be evaluated for this compound?
- Answer :
- Acute Toxicity : Administer escalating doses (10–1000 mg/kg) to Wistar rats; monitor mortality, organ weight, and histopathology (liver/kidney) .
- Subchronic Studies : 28-day exposure followed by hematological/biochemical profiling (ALT, creatinine) .
- Genotoxicity : Ames test for mutagenicity; Comet assay for DNA damage .
Methodological Considerations
Q. What solvent systems optimize reaction yields during synthesis?
- Answer :
- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity in coupling reactions .
- Workup : Use ice-cold water to precipitate the product, minimizing side reactions .
- Catalysis : Transition metals (e.g., CuI) may accelerate oxadiazole cyclization but require rigorous purification to remove residues .
Q. Which crystallization techniques improve compound purity for X-ray diffraction studies?
- Answer :
- Slow Evaporation : Dissolve in ethanol/water (1:1) and evaporate at 4°C to grow single crystals .
- Diffraction Parameters : Use Mo-Kα radiation (λ = 0.71073 Å) for data collection; refine structures via SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
